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CAP3 Assembly Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQSs) to help
researchers, scientists, and drug development professionals refine CAP3 output for downstream analysis.

Frequently Asked Questions (FAQS)

Q1: What are the primary output files generated by CAP3 and what information do they contain?

CAP3 generates several output files, the most important of which are summarized in the table below.[1][2][3]

File Suffix Description

) A FASTA file containing the consensus sequences of
.cap.contigs _
the assembled contigs.[2]

] Contains the quality scores for the consensus
.cap.contigs.qual . N
sequences in the .cap.contigs file.[1]

A FASTA file containing reads that were not assembled

.cap.singlets ) )
into any contig.[1][2]
it Provides additional information about the assembly
.cap.info
P process, including details on clipping ranges.[1][4]
An ACE file that allows the assembly to be viewed in
.cap.ace ]
other programs like CONSED.[5][6]
The standard output, which contains the assembly
stdout

results in the CAP format.

Q2: How does CAP3 utilize base quality scores in the assembly process?
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CAP3 uses base quality values at multiple stages of the assembly process to improve accuracy.[5][6][7][8]
These scores, typically in a .qual file, are used to:

+ Compute overlaps between reads: Higher quality bases are given more weight when determining if two
reads overlap.[5][6]

» Construct multiple sequence alignments: Quality scores help in creating more accurate alignments of reads
within a contig.[5][6]

o Generate consensus sequences: The consensus base at each position is determined by a weighted sum
of the quality values of the aligned bases.[5][6]

Q3: What are forward-reverse constraints and how do they enhance assembly?

Forward-reverse constraints are used to guide the assembly process, helping to correct errors and link
contigs.[4][5][6] This information is typically derived from sequencing both ends of a DNA subclone. A
constraint specifies that two reads should be on opposite strands within a certain distance range.[1][5][6] This
helps to:

» Correct assembly errors caused by repetitive sequences.[4]

o Link contigs that are separated by a gap.[4]
Troubleshooting Guides

Problem: A significant number of my reads are in the .singlets file.

This is a common issue that can arise from several factors. The underlying reason is that CAP3 could not find
a high-quality overlap for these reads with any other reads.

Troubleshooting Workflow for Unassembled Reads (Singlets)
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Potential Solutions

Increase sequencing depth Decrease overlap identity threshold Mask or remove vector/adapter Trim low-quality bases
if coverage is too low (e.g., -p 80) sequences from input reads before assembly

Click to download full resolution via product page
Caption: Troubleshooting workflow for a high number of singlets in CAP3 output.

Recommended Actions & Parameters:
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. Recommended .
Parameter/Action Default Value . Rationale
Adjustment

) ) ) CAP3 has automatic
Trim reads using a quality o o
) clipping, but pre-trimming
Pre-processing N/A score threshold (e.qg.,

can sometimes improve
Phred score > 20).

results.[5][6]

Screen reads against a
Vector sequences can
) vector database and
Vector Screening N/A prevent true overlaps from

mask or remove )
) being detected.[4]
contaminants.

For more divergent
sequences, a lower

-p (Overlap Percent ] )
90 80-85 identity threshold may be

Identity) . .
necessary to identify
overlaps.

A shorter overlap length
may help assemble reads

-0 (Overlap Length Cutoff) 40 30

with smaller overlapping

regions.

Problem: CAP3 reports "No overlap is found in the given 5' clipping range for read f."

This message in the .info file indicates that CAP3 could not find any potential overlaps for a specific read
within the defined clipping range.[4]

Recommended Actions:
» Inspect the .info file: CAP3 may suggest a new, larger clipping range for the problematic read.[4]

« Adjust the clipping range parameter (-c): You can manually increase the clipping range to allow CAP3 to
search for overlaps further into the read.

Recommended .
Parameter Default Value . Rationale
Adjustment

This expands the search
o 20 or as suggested in the space for potential
-c (Clipping Range) 12 ) )
.info file overlaps at the ends of

the reads.[4]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
https://scispace.com/pdf/cap3-a-dna-sequence-assembly-program-3reuvq0vvk.pdf
http://hpc.loni.org/docs/compbio/cap3.php
http://hpc.loni.org/docs/compbio/cap3.php
http://hpc.loni.org/docs/compbio/cap3.php
http://hpc.loni.org/docs/compbio/cap3.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Experimental Protocol: Assembling EST Sequences with
CAP3

This protocol outlines the steps for assembling Expressed Sequence Tags (ESTs) using CAP3, from initial

data processing to final assembly evaluation.

Methodology:

e |nitial Quality Control:
o Raw sequencing reads (in FASTA or FASTQ format) are assessed for quality using a tool like FastQC.
o This initial check looks for per-base quality scores, adapter content, and other potential issues.[9]

e Pre-processing:

o Adapters and low-quality bases are trimmed from the reads. A common practice is to remove bases with

a Phred score below 20.
o Vector sequences are identified and masked or removed from the reads.
o CAP3 Assembly:

The cleaned and trimmed reads are provided as input to CAP3 in FASTA format.

o

o

If available, a corresponding quality file (.qual) is also provided.[1][5][6]

o

CAP3 is run with appropriate parameters. For ESTs, it might be beneficial to lower the overlap percent
identity slightly.

Example command: cap3 your_reads.fasta -p 85 > your_assembly.cap

o

+ Downstream Analysis:

o The .cap.contigs file is used for further analysis, such as BLAST searches against a protein database to
annotate the assembled transcripts.

o The .cap.singlets file can be re-examined or used in a second round of assembly with more relaxed
parameters.

CAP3 Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.biostate.ai/blogs/beginners-guide-downstream-analysis-rna-sequencing/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
https://scispace.com/pdf/cap3-a-dna-sequence-assembly-program-3reuvq0vvk.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Quiality Control
(e.g., FastQC)

Pre-processing
(Trimming & Vector Screening)

l

— 00O
Singlets
(.cap.singlets)

Review & Re-assemble

Click to download full resolution via product page

Caption: A typical experimental workflow for sequence assembly using CAP3.

* Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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